molecular formula C10H6ClF3N2O B2575617 N-[2-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide CAS No. 1519803-41-8

N-[2-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide

Cat. No.: B2575617
CAS No.: 1519803-41-8
M. Wt: 262.62
InChI Key: SLSBATOYFHKYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide is a chemical compound with the molecular formula C10H6ClF3N2O It is known for its unique structural features, including a cyanoacetamide group attached to a phenyl ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide typically involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with cyanoacetic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the cyanoacetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The cyanoacetamide group can be involved in oxidation or reduction reactions, leading to the formation of different functional groups.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, resulting in the breakdown of the cyanoacetamide group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis can produce carboxylic acids or amides.

Scientific Research Applications

N-[2-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. The cyanoacetamide group can act as a nucleophile, participating in various biochemical reactions. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential effects on enzymes and receptors involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide: Lacks the cyano group, which may affect its reactivity and applications.

    2-chloro-4-(trifluoromethyl)aniline: A precursor in the synthesis of N-[2-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide, with different chemical properties.

    N-(4-chlorophenyl)-2-cyanoacetamide: Similar structure but without the trifluoromethyl group, which may influence its biological activity.

Uniqueness

This compound is unique due to the presence of both the cyanoacetamide and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c11-7-5-6(10(12,13)14)1-2-8(7)16-9(17)3-4-15/h1-2,5H,3H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSBATOYFHKYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.